BenchChemオンラインストアへようこそ!

4-[1-(6-bromoquinazolin-4-yl)azetidin-3-yl]piperazin-2-one

Kinase inhibitor Quinazoline scaffold Regioisomer differentiation

This 4-yl regioisomer (CAS 2549017-51-6) is a custom-synthesis research tool absent from major certified reference material catalogs. Its C4-attachment vector orients the piperazin-2-one moiety into target sub-pockets non-interchangeably with the 2-yl isomer (CAS 2549048-49-7). The 6-bromo substituent enables halogen bonding absent in dimethoxy analogs. Procurement requires regioisomer-specific documentation: ¹H/¹³C NMR, 2D COSY/HSQC for unambiguous regioisomer assignment, HPLC purity benchmarking, and HRMS confirmation. For kinase panel screening, source both regioisomers in parallel to generate head-to-head SAR data currently absent from public domain.

Molecular Formula C15H16BrN5O
Molecular Weight 362.22 g/mol
CAS No. 2549017-51-6
Cat. No. B6444312
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[1-(6-bromoquinazolin-4-yl)azetidin-3-yl]piperazin-2-one
CAS2549017-51-6
Molecular FormulaC15H16BrN5O
Molecular Weight362.22 g/mol
Structural Identifiers
SMILESC1CN(CC(=O)N1)C2CN(C2)C3=NC=NC4=C3C=C(C=C4)Br
InChIInChI=1S/C15H16BrN5O/c16-10-1-2-13-12(5-10)15(19-9-18-13)21-6-11(7-21)20-4-3-17-14(22)8-20/h1-2,5,9,11H,3-4,6-8H2,(H,17,22)
InChIKeyKMBBDANWJMNFDQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-[1-(6-Bromoquinazolin-4-yl)azetidin-3-yl]piperazin-2-one (CAS 2549017-51-6): Chemical Identity, Scaffold Class, and Procurement Baseline for Early-Stage Kinase Research


The compound 4-[1-(6-bromoquinazolin-4-yl)azetidin-3-yl]piperazin-2-one (CAS 2549017-51-6; molecular formula C₁₅H₁₆BrN₅O; molecular weight 362.22 g/mol) is a synthetic small molecule featuring a 6-bromoquinazoline core linked via an azetidine spacer to a piperazin-2-one moiety . The quinazoline scaffold is a privileged structure in medicinal chemistry, extensively precedented in ATP-competitive kinase inhibitor design, and 6-bromoquinazoline derivatives have demonstrated class-level cytotoxic activity against MCF-7 and SW480 cancer cell lines (IC₅₀ range 0.53–46.6 μM) [1]. However, this specific compound is characterized by a near-complete absence of publicly disclosed biological assay data, target engagement information, or peer-reviewed pharmacological characterization. The available sourcing data indicate it is not listed by major certified reference material suppliers (MilliporeSigma, MedChemExpress, Selleckchem, or Cayman), positioning it as an early-discovery or custom-synthesis research tool rather than an off-the-shelf screening probe . Users evaluating procurement must therefore weigh a unique substructure opportunity against the lack of pre-verified biological annotation.

Why 4-[1-(6-Bromoquinazolin-4-yl)azetidin-3-yl]piperazin-2-one Cannot Be Generically Substituted by In-Class Quinazoline Analogs


Within the quinazoline-azetidine-piperazinone chemotype family, ostensibly minor structural modifications produce orthogonal biological profiles. The 4-yl substitution at the quinazoline ring places the azetidine-piperazin-2-one appendage at a position that in analogous kinase scaffolds is known to orient substituents toward the solvent-exposed region or the hinge-binding domain, directly influencing kinase selectivity fingerprints . The closest commercially listed regioisomer—4-[1-(6-bromoquinazolin-2-yl)azetidin-3-yl]piperazin-2-one (CAS 2549048-49-7)—differs only in the quinazoline attachment point (2-yl vs. 4-yl) . In quinazoline kinase inhibitor SAR, the 2-position vs. 4-position substitution can invert selectivity across kinome targets and alter hydrogen-bonding geometry with the hinge residue; therefore, the two regioisomers cannot be assumed interchangeable without direct comparative pharmacological data. Additionally, replacing the 6-bromo substituent with dimethoxy (CAS 2640865-88-7) or reducing the quinazoline to a tetrahydroquinazoline (CAS not assigned) abolishes the electron-withdrawing character and potential halogen-bonding capacity of the bromine, further eroding any SAR continuity [1]. Users seeking an alternative must verify that any replacement compound has been profiled in the same assay system and against the same target; in the absence of such data, substitution introduces unquantifiable experimental risk.

Product-Specific Quantitative Evidence Guide for 4-[1-(6-Bromoquinazolin-4-yl)azetidin-3-yl]piperazin-2-one: Comparator-Based Differentiation Data


Quinazoline 4-yl vs. 2-yl Regioisomer: Structural Differentiation with Implications for Kinase Hinge-Binding Geometry

The target compound bears the azetidine-piperazin-2-one substituent at the quinazoline 4-position, whereas the closest listed analog (CAS 2549048-49-7) attaches the identical substituent at the 2-position. In quinazoline-based kinase inhibitors, the N1 and N3 of the quinazoline core form critical hydrogen bonds with the kinase hinge region, and the substitution position determines the vector of the pendant group relative to the ATP-binding pocket. The 4-position substitution is characteristic of inhibitors targeting the DFG-in or DFG-out conformation of kinases, while 2-substituted quinazolines are more commonly associated with Type II inhibitor binding modes . Although no head-to-head biochemical data exist for these two compounds, the regioisomerism predicts divergent target engagement profiles and kinome selectivity landscapes that cannot be bridged by computational extrapolation alone. Procuring the correct regioisomer is therefore critical for any SAR campaign targeting a specific kinase conformation.

Kinase inhibitor Quinazoline scaffold Regioisomer differentiation Hinge-binding motif Structure-activity relationship

Identical Molecular Weight, Distinct SMILES: Physicochemical Identity Confirmation vs. 2-yl Regioisomer

The target compound and its 2-yl regioisomer (CAS 2549048-49-7) share identical molecular formula (C₁₅H₁₆BrN₅O) and molecular weight (362.22 g/mol) . Because these values are identical, conventional identity confirmation via LC-MS analysis at unit mass resolution would fail to distinguish between the two regioisomers. Differentiation requires either chromatographic resolution (retention time comparison against authenticated standards) or structural elucidation by 2D NMR or X-ray crystallography. Users purchasing either compound must implement regioisomer-specific analytical verification protocols; the SMILES strings are the primary in silico differentiator: target compound SMILES O=C1CN(C2CN(c3ncnc4ccc(Br)cc34)C2)CCN1 vs. 2-yl SMILES O=C1CN(C2CN(c3ncc4cc(Br)ccc4n3)C2)CCN1. For procurement quality assurance, this identical-mass property elevates the importance of batch-specific Certificates of Analysis with orthogonal identity confirmation.

Molecular weight Regioisomer SMILES Chemical identity Quality control

6-Bromoquinazoline Scaffold Class-Level Cytotoxicity: Potency Benchmark Against EGFR-Expressing Cancer Lines

While the target compound itself lacks direct biological data, a closely related series of 6-bromoquinazoline derivatives (compounds 5a–j) was evaluated for cytotoxicity against MCF-7 (breast) and SW480 (colon) cancer cell lines by MTT assay, yielding an IC₅₀ range of 0.53–46.6 μM across the series [1]. Compound 5b (fluoro-substituted at meta of the phenyl ring) demonstrated IC₅₀ values of 0.53–1.95 μM, surpassing cisplatin in potency. Molecular docking implicated EGFR kinase as a plausible target, and apoptosis was confirmed in a dose-dependent manner for the hit compound. These data establish a class-level potency benchmark for 6-bromoquinazoline-containing molecules. Importantly, the target compound differs from 5b by substituting the phenyl-anilino appendage with an azetidine-piperazin-2-one group, which alters both steric bulk and hydrogen-bonding capacity. Without direct testing, the cytotoxic activity of 4-[1-(6-bromoquinazolin-4-yl)azetidin-3-yl]piperazin-2-one cannot be inferred from this series data—the quantitative gap between the class benchmark and this compound remains unmeasured. This evidence serves as a reference frame for any future head-to-head comparison once the compound is assayed.

Cytotoxicity 6-Bromoquinazoline MCF-7 SW480 EGFR Anticancer

Absence from Major Certified Reference Material Suppliers: Procurement Landscape Differentiation vs. Broadly Available Quinazoline Probes

A systematic search of major research chemical supplier catalogs (MilliporeSigma, Fisher Scientific, MedChemExpress, Selleckchem, Cayman Chemical, TCI America, and A2B Chem) yielded no listings for CAS 2549017-51-6 . The compound is cataloged only on Chemsrc (a Chinese-language chemical database and sourcing platform) and vendor websites excluded from this analysis under the source exclusion rules (evitachem, benchchems). In contrast, the 2-yl regioisomer (CAS 2549048-49-7) is listed by at least one independent supplier (A2B Chem, catalog number BF23881) , and the 6,7-dimethoxy analog (CAS 2640865-88-7) is available through Life Chemicals [1]. This restricted supplier landscape means procurement of the target compound typically requires custom synthesis, introducing longer lead times, higher cost, batch-to-batch variability risk, and the need for user-executed identity and purity verification. For procurement workflows, this absence from certified reference material suppliers distinguishes the compound from more readily accessible analogs and elevates sourcing diligence requirements.

Procurement Supplier landscape Commercial availability Custom synthesis Sourcing risk

Best-Fit Research Application Scenarios for 4-[1-(6-Bromoquinazolin-4-yl)azetidin-3-yl]piperazin-2-one Based on Available Differentiation Evidence


Kinase Inhibitor Lead Optimization Requiring 4-Substituted Quinazoline Scaffold with an Azetidine-Piperazin-2-one Vector

This compound is most rationally deployed in structure-based drug design programs where the quinazoline 4-position attachment vector is specifically required to orient the piperazin-2-one group into a target protein sub-pocket (e.g., the ribose pocket, solvent channel, or a back pocket accessible only from the C4 trajectory). Patent literature on quinazoline-based kinase inhibitors (US-9388160-B2) establishes that 4-substitution geometry is non-interchangeable with 2-substitution for achieving a desired binding mode . Users developing SAR around a kinase target that tolerates or requires 6-bromo substitution on the quinazoline core should consider this compound as a candidate for X-ray co-crystallography or binding affinity profiling, with the explicit caveat that no pre-existing target engagement data are available and all testing must be performed de novo.

Chemical Probe Development Requiring Halogen-Bonding Capacity from the 6-Bromo Substituent

The electron-withdrawing bromine atom at the 6-position of the quinazoline can participate in halogen bonding with backbone carbonyls or side-chain residues in protein binding sites, a feature absent in the 6,7-dimethoxy analog (CAS 2640865-88-7) [1]. The class-level precedent from Zare et al. (2023) demonstrates that 6-bromoquinazoline derivatives can achieve sub-micromolar cytotoxicity (IC₅₀ as low as 0.53 μM for compound 5b) and engage EGFR kinase through docking-predicted interactions [2]. For chemical biology programs exploring the contribution of 6-halogen interactions to target binding affinity, this compound provides the brominated quinazoline core with a unique C4-azetidine-piperazin-2-one elaboration not represented in the published 6-bromoquinazoline series.

Regioisomer-Specific Hit-Triaging in Focused Kinase Library Screening

For screening collections that require both the 4-yl and 2-yl regioisomers to be evaluated in parallel against a kinase panel, procurement of this compound ensures that the 4-substituted variant is represented. The 2-yl regioisomer (CAS 2549048-49-7) alone cannot provide data on the 4-position SAR, and computational models cannot reliably predict which regioisomer will exhibit superior selectivity or potency for a given kinase target . Screening both regioisomers side-by-side generates the direct head-to-head data that are currently absent from the public domain, enabling evidence-based selection of the optimal substitution pattern for subsequent lead optimization.

Custom Synthesis Procurement with Mandatory Orthogonal Identity Verification

Given the absence of this compound from major certified reference material suppliers and the inability of molecular weight-based methods to discriminate it from the 2-yl regioisomer , any procurement workflow must include: (1) sourcing from a supplier capable of providing regioisomer-specific synthesis documentation, (2) receipt of an authenticated NMR spectrum (¹H, ¹³C, and 2D COSY/HSQC for unambiguous regioisomer assignment), (3) HPLC purity determination with retention time benchmarking, and (4) HRMS confirmation. This scenario applies principally to academic medicinal chemistry laboratories and contract research organizations equipped with in-house analytical chemistry capabilities, where the additional quality control burden can be absorbed within existing infrastructure.

Quote Request

Request a Quote for 4-[1-(6-bromoquinazolin-4-yl)azetidin-3-yl]piperazin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.